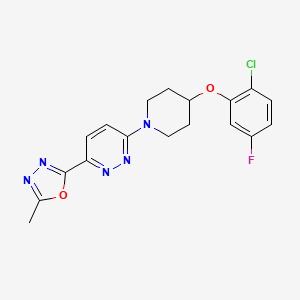

2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

概要

説明

準備方法

合成経路と反応条件

CAY10566 は、さまざまな化学中間体の反応を含む複数段階のプロセスによって合成されます。 反応条件は通常、ジメチルスルホキシド (DMSO) やエタノールなどの有機溶媒を使用し、高収率と純度を確保するために温度と pH を注意深く制御します .

工業生産方法

CAY10566 の工業生産には、一貫性と品質を確保しながら、ラボでの合成プロセスをスケールアップすることが含まれます。 これには、反応条件の最適化、高純度試薬の使用、厳しい品質管理対策の実施が含まれます . この化合物は通常、結晶固体として生産され、安定性を維持するために低温で保管されます .

化学反応の分析

反応の種類

CAY10566 は主に、ステアロイルCoA デサチュラーゼ 1 の活性を阻害する阻害反応を起こします . 通常の条件下では、酸化、還元、置換反応には参加しません。

一般的な試薬と条件

CAY10566 によるステアロイルCoA デサチュラーゼ 1 の阻害は、生理学的条件下で、多くの場合、細胞培養培地または生物学的緩衝液の存在下で達成されます . この化合物はナノモル濃度で有効であり、非常に強力です .

生成される主な生成物

CAY10566 の阻害作用の主な結果は、オレイン酸やパルミトレイン酸などの不飽和脂肪酸のレベルが細胞内で低下することです . これにより、脂質代謝と細胞機能が変化します .

科学研究への応用

CAY10566 は、幅広い科学研究に応用されています。

科学的研究の応用

The compound 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole , with CAS number 944808-88-2 , has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, particularly in the development of therapeutic agents, as well as its role in biological research.

Basic Information

- Molecular Formula : CHClFNO

- Molecular Weight : 389.81 g/mol

- CAS Number : 944808-88-2

Structural Characteristics

The compound features a complex structure comprising a piperidine ring, a pyridazine moiety, and an oxadiazole unit, contributing to its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

- Case Study : Research demonstrated that compounds similar to this compound showed promising results against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3), suggesting potential as a lead compound for anticancer drug development.

Neurological Disorders

The piperidine component of the molecule is known for its neuroprotective effects. Compounds containing piperidine have been studied for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

- Case Study : In vivo studies have shown that similar compounds can improve cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels and reducing neuroinflammation.

Antimicrobial Properties

The incorporation of halogenated phenoxy groups often enhances the antimicrobial activity of compounds. This specific compound has been evaluated for its effectiveness against various bacterial strains.

- Case Study : A study found that derivatives of this compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent.

Data Table: Summary of Biological Activities

作用機序

CAY10566 は、飽和長鎖脂肪酸を不飽和長鎖脂肪酸に変換する役割を果たす酵素であるステアロイルCoA デサチュラーゼ 1 を選択的に阻害することにより効果を発揮します . この阻害は、不飽和脂肪酸のレベルを低下させ、その結果、脂質生合成、膜流動性、シグナル伝達など、さまざまな細胞プロセスに影響を与えます . CAY10566 の分子標的は、ステアロイルCoA デサチュラーゼ 1 の活性部位であり、そこに結合して酵素が反応を触媒するのを防ぎます .

類似の化合物との比較

CAY10566 は、他の阻害剤と比較して、ステアロイルCoA デサチュラーゼ 1 に対する高い効力と選択性を備えています。類似の化合物には以下が含まれます。

SC-26196: 効力が低い別のステアロイルCoA デサチュラーゼ 1 阻害剤.

A939572: 化学構造が異なり、薬物動態特性がわずかに異なるステアロイルCoA デサチュラーゼ 1 の選択的阻害剤.

MK-8245: 複数のデサチュラーゼ酵素に対してより幅広い活性を示す阻害剤.

CAY10566 は、ナノモル濃度での高い選択性と有効性により際立っており、研究と潜在的な治療用途のための貴重なツールとなっています .

類似化合物との比較

CAY10566 is unique in its high potency and selectivity for stearoyl-CoA desaturase 1 compared to other inhibitors. Similar compounds include:

SC-26196: Another stearoyl-CoA desaturase 1 inhibitor with lower potency.

MK-8245: An inhibitor with broader activity against multiple desaturase enzymes.

CAY10566 stands out due to its high selectivity and effectiveness at nanomolar concentrations, making it a valuable tool for research and potential therapeutic applications .

生物活性

2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole is a compound characterized by its complex molecular structure and potential therapeutic applications. With a molecular weight of 389.81 g/mol and the formula C18H17ClFN5O2, this compound has garnered interest in various areas of medicinal chemistry, particularly for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H17ClFN5O2 |

| Molecular Weight | 389.81 g/mol |

| CAS Number | 944808-88-2 |

| MDL Number | MFCD11976899 |

This compound is noted for its structural features that include a piperidine moiety and an oxadiazole ring, which are often associated with various biological activities.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation. For instance, compounds with oxadiazole cores have shown promising results against breast cancer cell lines (MCF-7), with mechanisms involving apoptosis activation through p53 pathway modulation and caspase activation .

Antitubercular Activity

The compound's structural analogs have been tested for their efficacy against Mycobacterium tuberculosis. In related studies, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against resistant strains of tuberculosis . This suggests that the oxadiazole scaffold may enhance the bioactivity of compounds in combating tuberculosis.

Antimicrobial Properties

Oxadiazole derivatives have also been reported to possess antimicrobial activities. The broad spectrum of biological activities includes potential applications against various pathogens, indicating that modifications to the oxadiazole structure could lead to new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that certain modifications led to enhanced potency against MCF-7 cells. The study utilized molecular docking to predict interactions between the compounds and target proteins involved in cancer progression . The findings suggest that further chemical modifications could optimize their therapeutic potential.

Case Study 2: Antitubercular Screening

Another study focused on a series of substituted oxadiazoles for their antitubercular activity. Compounds were synthesized and screened against Mycobacterium tuberculosis, revealing several candidates with significant inhibitory effects. The most active compounds were further evaluated for cytotoxicity on human cell lines, confirming their selectivity and safety profile .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : Similar oxadiazole derivatives have shown inhibition of kinases involved in cancer cell signaling pathways.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving related compounds.

- Antimicrobial Mechanisms : The structural features allow for interactions with bacterial cell membranes or essential enzymes.

特性

IUPAC Name |

2-[6-[4-(2-chloro-5-fluorophenoxy)piperidin-1-yl]pyridazin-3-yl]-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN5O2/c1-11-21-24-18(26-11)15-4-5-17(23-22-15)25-8-6-13(7-9-25)27-16-10-12(20)2-3-14(16)19/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOFPVXMPTVOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=NN=C(C=C2)N3CCC(CC3)OC4=C(C=CC(=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587445 | |

| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944808-88-2 | |

| Record name | 3-[4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。